REACTION_SMILES
|
[C:15]([c:16]1[cH:17][cH:18][cH:19][cH:20][cH:21]1)(=[O:22])[Cl:23].[IH:1].[cH:24]1[cH:25][cH:26][n:27][cH:28][cH:29]1.[s:2]1[c:3]([NH2:14])[n:4][c:5]2[c:6]1[CH2:7][c:8]1[cH:9][cH:10][cH:11][cH:12][c:13]1-2>>[s:2]1[c:3]([NH:14][C:15]([c:16]2[cH:17][cH:18][cH:19][cH:20][cH:21]2)=[O:22])[n:4][c:5]2[c:6]1[CH2:7][c:8]1[cH:9][cH:10][cH:11][cH:12][c:13]1-2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(Cl)c1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
I
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccncc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1nc2c(s1)Cc1ccccc1-2
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(Nc1nc2c(s1)Cc1ccccc1-2)c1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |